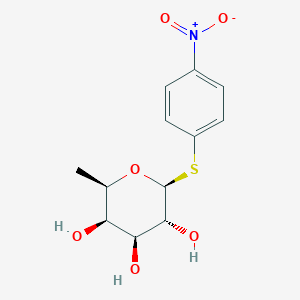
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride is a complex organic compound. It is a derivative of carbamic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester and a monohydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride typically involves the reaction of carbamic acid derivatives with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted carbamates.
Scientific Research Applications
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in various chemical applications.
Ethyl carbamate: Another ester of carbamic acid, known for its use in organic synthesis.
Dimethyl carbamate: A derivative with two methyl groups, used in different industrial processes.
Uniqueness
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile reactivity and a wide range of applications, setting it apart from other carbamate derivatives.
Properties
CAS No. |
65206-90-8 |
|---|---|
Molecular Formula |
C7H16ClN3O2 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl N-[(dimethylhydrazinylidene)methyl]-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5-12-7(11)10(4)6-8-9(2)3;/h6H,5H2,1-4H3;1H |
InChI Key |
FRIHODUBJLRFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C=NN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


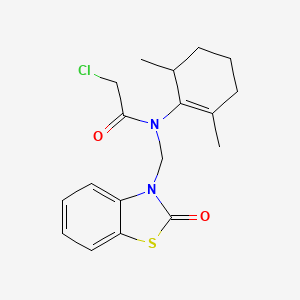

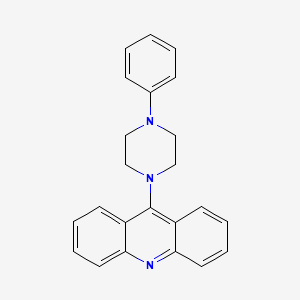
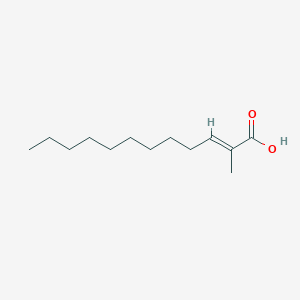
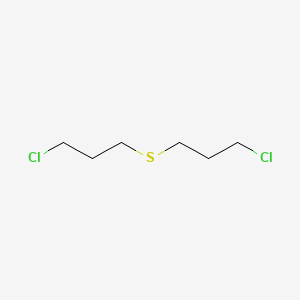
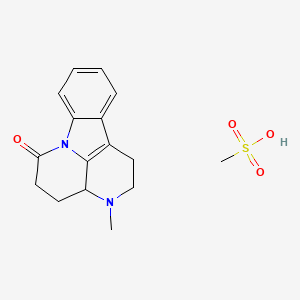
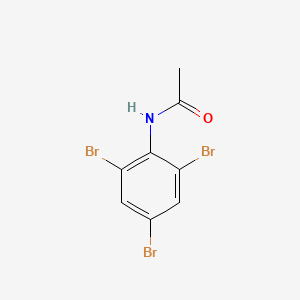
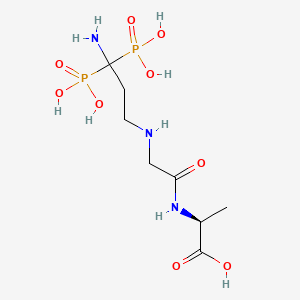


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)

![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
